5-bromo-3-methoxypyridine-2-carboxamide
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Overview
Description
5-bromo-3-methoxypyridine-2-carboxamide is a chemical compound with the molecular formula C7H7BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methoxypyridine-2-carboxamide typically involves the bromination of 3-methoxypyridine-2-carboxamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-methoxypyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative .
Scientific Research Applications
5-bromo-3-methoxypyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-3-methoxypyridine-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity to these targets . The exact pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine-3-carboxaldehyde: This compound is similar in structure but has an aldehyde group instead of a carboxamide group.
5-Bromo-2-methoxypyridin-3-amine: This compound has an amine group instead of a carboxamide group.
Uniqueness
5-bromo-3-methoxypyridine-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a bromine atom, methoxy group, and carboxamide group makes it a versatile compound for various applications .
Properties
CAS No. |
2624132-29-0 |
---|---|
Molecular Formula |
C7H7BrN2O2 |
Molecular Weight |
231 |
Purity |
95 |
Origin of Product |
United States |
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